4-Chloro-6-iodo-2,3-dihydroinden-1-one

Description

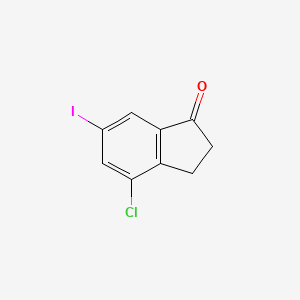

4-Chloro-6-iodo-2,3-dihydroinden-1-one is a bicyclic organic compound featuring an indenone core substituted with chlorine and iodine atoms at positions 4 and 6, respectively. Indenone derivatives are known for their versatility in drug design, serving as scaffolds for acetylcholinesterase inhibitors (e.g., donepezil), monoamine oxidase (MAO) inhibitors, and cytotoxic agents . The chlorine and iodine substituents in this compound likely influence its electronic properties, steric bulk, and intermolecular interactions, making it a candidate for further pharmacological exploration.

Properties

Molecular Formula |

C9H6ClIO |

|---|---|

Molecular Weight |

292.50 g/mol |

IUPAC Name |

4-chloro-6-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6ClIO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 |

InChI Key |

NJTVNEDCEDMROC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-iodo-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common method includes the halogenation of 2,3-dihydroinden-1-one, where chlorine and iodine are introduced into the molecular structure. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine in the presence of a catalyst or under specific temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-6-iodo-2,3-dihydroinden-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-2,3-dihydroinden-1-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and the ketone group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Indenone Derivatives

Key Observations:

- Positional Isomerism : Substitutent position critically impacts bioactivity. For instance, 4-Chloro-6-methyl (CAS 174603-62-4) and 6-Chloro-4-methyl (CAS 938-35-2) exhibit distinct physicochemical profiles due to methyl group placement .

- Methoxy vs. Halogen : Methoxy-substituted analogs (e.g., 6-Chloro-4-methoxy) demonstrate improved solubility compared to halogenated variants, as seen in RP-HPLC retention data .

Physicochemical Properties

- Molecular Weight and Solubility: The iodine atom increases molecular weight (MW = 292.5 g/mol for 4-Chloro-6-iodo vs.

- Thermal Stability: Halogenated indenones generally exhibit higher melting points than methylated variants due to stronger intermolecular forces .

Biological Activity

4-Chloro-6-iodo-2,3-dihydroinden-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its reactivity and biological activity. The presence of chlorine and iodine atoms in its structure may enhance its interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that while the compound shows promise, further optimization may be required to enhance its efficacy against more resistant strains.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells:

- Inhibition of Kinases: The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.

- Modulation of Gene Expression: It has been suggested that this compound can alter the expression levels of genes associated with apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Production: Increased ROS levels have been observed upon treatment, leading to oxidative stress and subsequent apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

When comparing this compound with structurally similar compounds, distinct differences in biological activity are noted:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Compound A (similar structure) | Low | Moderate |

| Compound B (analog) | High | Low |

This table illustrates that while some analogs exhibit high antimicrobial activity, they may lack significant anticancer properties, highlighting the unique profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.